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Compound of Interest

Compound Name: 3-Chloro-4-methoxyphenol

Cat. No.: B1590030 Get Quote

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Properties, Synthesis, and

Applications

Abstract: This technical guide provides a comprehensive overview of 3-Chloro-4-
methoxyphenol (CAS No: 18093-12-4), a substituted phenolic compound of interest to the

chemical, pharmaceutical, and material science sectors. This document delves into the core

physical and chemical properties, spectroscopic characteristics, and a plausible, high-yield

synthetic pathway. Furthermore, it explores the compound's reactivity profile and its potential

applications as a key intermediate in the development of complex organic molecules and active

pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also detailed

to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Core Physical
Properties
3-Chloro-4-methoxyphenol is an aromatic organic compound featuring a phenol ring

substituted with both a chlorine atom and a methoxy group. These substitutions create a

unique electronic and steric environment that dictates its physical properties and chemical

reactivity.

Table 1: Core Compound Identifiers
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Identifier Value Source(s)

IUPAC Name 3-chloro-4-methoxyphenol [1]

CAS Number 18093-12-4 [1][2]

Molecular Formula C₇H₇ClO₂ [1]

Molecular Weight 158.58 g/mol [1]

Canonical SMILES COC1=C(C=C(C=C1)O)Cl [1]

Table 2: Estimated Physical Properties
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Property
Estimated Value /
Description

Rationale and Comparative
Data

Appearance
Off-white to light tan crystalline

solid.

Based on the typical

appearance of related

substituted phenols like 4-

methoxyphenol.[3][4]

Melting Point 50 - 60 °C

Estimated based on similar

compounds. 4-Methoxyphenol

has a melting point of 55-57

°C, and 3-Chloro-4-

methylphenol melts at 47-56

°C. The substitution pattern

suggests a melting point in this

range.

Boiling Point > 250 °C

Estimated to be slightly higher

than that of 4-methoxyphenol

(243 °C)[4][5] due to the

increased molecular weight

from the chlorine atom.

Solubility

Sparingly soluble in water;

Soluble in alcohols, ethers,

acetone, and chlorinated

solvents.

Phenolic compounds exhibit

limited water solubility which

can be influenced by pH.[3]

High solubility in common

organic solvents is expected

due to the aromatic ring and

methoxy group.

Spectroscopic and Analytical Characterization
The structural features of 3-Chloro-4-methoxyphenol give rise to a distinct spectroscopic

fingerprint. While experimental data is not widely published, a confident prediction of its

spectral characteristics can be made based on established principles and data from analogous

structures.[6][7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three

aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons will

appear as a complex multiplet or distinct doublets and doublet of doublets in the 6.8-7.5 ppm

range, with coupling constants typical for ortho and meta relationships. The methoxy group (-

OCH₃) will present as a sharp singlet around 3.8-3.9 ppm. The phenolic hydroxyl (-OH)

proton will be a broad singlet, with its chemical shift highly dependent on concentration and

solvent (typically 5-6 ppm).

¹³C NMR: The carbon spectrum will display seven unique signals.[8] The carbon bearing the

hydroxyl group will be downfield (approx. 150-155 ppm), as will the carbon attached to the

methoxy group (approx. 145-150 ppm). The carbon bonded to chlorine will appear around

115-120 ppm. The remaining three aromatic carbons will resonate between 115-130 ppm.

The methoxy carbon will be significantly upfield, typically around 55-60 ppm.[8]

Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a broad O-H stretching band from the phenolic hydroxyl

group, centered around 3200-3500 cm⁻¹. Sharp peaks corresponding to aromatic C-H

stretching will appear just above 3000 cm⁻¹. The C-O stretching of the phenol and the methoxy

ether will be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will

produce signals in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)
The electron impact mass spectrum should show a prominent molecular ion peak (M⁺) at m/z =

158. A characteristic (M+2)⁺ peak at m/z = 160, with an intensity approximately one-third of the

M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would likely

involve the loss of a methyl group (-CH₃) from the methoxy moiety to give a fragment at m/z =

143.

Experimental Protocol: Sample Preparation for NMR
Analysis
This protocol ensures the acquisition of high-quality NMR data for structural elucidation.
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Sample Weighing: Accurately weigh 10-15 mg of 3-Chloro-4-methoxyphenol directly into a

clean, dry NMR tube.

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃, or Acetone-d₆) using a glass pipette. CDCl₃ is a good first choice for general

solubility.

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is

completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

Standard Addition (Optional): For precise quantitative analysis (qNMR), add a known amount

of an internal standard, such as tetramethylsilane (TMS), although residual solvent signals

are often sufficient for chemical shift referencing.

Analysis: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and

proceed with instrument locking, shimming, and data acquisition.
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Caption: Standard workflow for NMR sample preparation and analysis.
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Chemical Properties and Reactivity Profile
The interplay between the hydroxyl, methoxy, and chloro substituents governs the chemical

behavior of 3-Chloro-4-methoxyphenol.

Acidity and pKa
Phenols are weakly acidic. The acidity of 3-Chloro-4-methoxyphenol is influenced by two

opposing electronic effects:

Methoxy Group (-OCH₃): This is an electron-donating group via resonance (+R effect), which

tends to decrease acidity by destabilizing the resulting phenoxide anion. For comparison, the

pKa of 4-methoxyphenol is ~10.2, making it slightly less acidic than phenol (pKa ~10.0).[9]

Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect), which

increases acidity by stabilizing the phenoxide anion.

Given that the chloro group is meta to the hydroxyl group, its inductive effect will be significant.

This will counteract the donating effect of the methoxy group, likely resulting in a pKa value

slightly lower (more acidic) than that of 4-methoxyphenol, estimated to be in the range of 9.8 -

10.1.

Reactivity in Synthesis
The phenol ring is highly activated towards electrophilic aromatic substitution due to the

powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.[10][11]

Directing Effects: The -OH group is a strongly activating ortho-, para-director. The -OCH₃

group is also an activating ortho-, para-director. The -Cl is a deactivating but ortho-, para-

director. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy

group (C5) are the most activated sites for electrophilic attack. Steric hindrance from the

existing substituents will also play a role in determining the final product distribution.

Reactions of the Hydroxyl Group: The phenolic -OH can readily undergo Williamson ether

synthesis by deprotonation with a base (e.g., NaOH, K₂CO₃) followed by reaction with an

alkyl halide. It can also be acylated to form esters using acyl chlorides or anhydrides.
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Synthesis and Manufacturing
A logical and efficient laboratory-scale synthesis of 3-Chloro-4-methoxyphenol involves the

direct electrophilic chlorination of the readily available starting material, 4-methoxyphenol.

Rationale for Synthetic Route: The hydroxyl and methoxy groups of 4-methoxyphenol strongly

activate the ring towards electrophilic substitution, directing incoming electrophiles to the

positions ortho to the hydroxyl group (positions 2 and 3).[11] Using a mild chlorinating agent

allows for controlled mono-chlorination. N-Chlorosuccinimide (NCS) is an excellent choice as it

is a solid, easy to handle, and generally provides good regioselectivity under mild conditions,

minimizing the formation of dichlorinated byproducts.

Experimental Protocol: Synthesis via Electrophilic
Chlorination

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-

methoxyphenol (10.0 g, 80.5 mmol) and acetonitrile (100 mL). Stir at room temperature until

all the solid has dissolved.

Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 equivalents) to

the solution in one portion.

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the

reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl

Acetate eluent system. The reaction is typically complete within 2-4 hours.

Workup - Quenching and Extraction: Once the starting material is consumed, pour the

reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100

mL).

Washing: Combine the organic extracts and wash sequentially with 10% sodium thiosulfate

solution (100 mL) to remove any residual oxidant, followed by brine (100 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.
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Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl

acetate mixture or by column chromatography on silica gel to afford pure 3-Chloro-4-
methoxyphenol.

4-Methoxyphenol
in Acetonitrile

Add NCS
(1.05 eq)

Stir at RT
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Caption: Proposed synthetic workflow for 3-Chloro-4-methoxyphenol.

Applications in Research and Drug Development
Substituted phenols and anisoles are privileged structures in medicinal chemistry. While direct

applications of 3-Chloro-4-methoxyphenol are not extensively documented, its structure

makes it a highly valuable intermediate.

Pharmaceutical Scaffolding: The closely related compound, 3-Chloro-4-

methoxybenzenemethanamine, is a documented key intermediate in the multi-step synthesis

of Avanafil, a PDE-5 inhibitor used to treat erectile dysfunction.[12][13] 3-Chloro-4-
methoxyphenol can serve as a direct precursor to this and other similar amine-containing

APIs through functional group interconversion.

Building Block for Complex Molecules: The compound provides multiple handles for

chemical modification: the nucleophilic hydroxyl group, the activated aromatic ring, and the

potential for the chloro and methoxy groups to be modified or to influence downstream

reactions. This makes it a versatile starting point for creating libraries of compounds for

screening in drug discovery programs.

Agrochemicals and Material Science: Like other chlorinated phenols, it may find use as a

precursor for herbicides, fungicides, or as a monomer for specialty polymers where fire-

retardant properties and chemical resistance are desired.[14]

Safety, Handling, and Toxicology
As a chlorinated phenol, 3-Chloro-4-methoxyphenol must be handled with appropriate care,

assuming it possesses hazards similar to its structural relatives.[14][15]

Table 3: GHS Hazard Classification (Anticipated)
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Hazard Class Category Statement

Acute Toxicity, Oral 4 Harmful if swallowed.

Skin Corrosion/Irritation 2 Causes skin irritation.[16]

Serious Eye Damage/Irritation 2A
Causes serious eye irritation.

[16]

Aquatic Hazard (Acute) 3 Harmful to aquatic life.

This classification is predictive and based on related compounds. A substance-specific risk

assessment should always be performed.

Protocol: Safe Handling and Personal Protective
Equipment (PPE)

Engineering Controls: All work involving solid or solutions of 3-Chloro-4-methoxyphenol
should be conducted inside a certified chemical fume hood to prevent inhalation of dust or

vapors.[15][17] An emergency eyewash station and safety shower must be immediately

accessible.[17][18]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over

goggles if there is a significant splash risk.[18]

Hand Protection: Wear double-layered nitrile gloves for incidental contact.[15] For

prolonged handling or immersion, heavy-duty neoprene or butyl rubber gloves are

recommended. Gloves must be inspected before use and changed immediately if

contamination occurs.[18]

Body Protection: A buttoned lab coat must be worn. For larger quantities, a chemically

resistant apron is also advised.[18]

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and

bases.[4][18] Keep the container tightly sealed and protected from light.
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Spill Response: In case of a small spill, decontaminate the area with an appropriate

absorbent material. For larger spills, evacuate the area and contact institutional safety

personnel.

Disposal: All waste containing 3-Chloro-4-methoxyphenol must be disposed of as

hazardous chemical waste in accordance with local, state, and federal regulations. Do not

discharge to drains.

Conclusion
3-Chloro-4-methoxyphenol is a valuable chemical intermediate with well-defined, albeit

largely predicted, physical and spectroscopic properties. Its reactivity is dominated by the

activating hydroxyl and methoxy groups, making it a prime candidate for further

functionalization via electrophilic aromatic substitution and reactions at the phenolic hydroxyl

group. Its straightforward synthesis from 4-methoxyphenol and its structural relationship to key

pharmaceutical intermediates like the precursor to Avanafil underscore its potential utility for

professionals in drug discovery and process development. Adherence to strict safety protocols

is essential for its handling, ensuring that its potential can be safely explored in a laboratory

setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3-Chloro-4-methoxyphenol | C7H7ClO2 | CID 13081929 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-Chloro-4-methoxyphenol - CAS:18093-12-4 - Sunway Pharm Ltd [3wpharm.com]

3. solubilityofthings.com [solubilityofthings.com]

4. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

5. merckmillipore.com [merckmillipore.com]

6. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-body
https://www.benchchem.com/product/b1590030?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methoxyphenol
https://www.3wpharm.com/product/77802.html
https://www.solubilityofthings.com/4-methoxyphenol
https://chemicalsafety.ilo.org/dyn/icsc/showcard.display?p_card_id=1097
https://www.merckmillipore.com/DE/en/product/4-Methoxyphenol,MDA_CHEM-821233
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. tcichemicals.com [tcichemicals.com]

8. che.hw.ac.uk [che.hw.ac.uk]

9. chemistry.stackexchange.com [chemistry.stackexchange.com]

10. fiveable.me [fiveable.me]

11. byjus.com [byjus.com]

12. benchchem.com [benchchem.com]

13. benchchem.com [benchchem.com]

14. afirm-group.com [afirm-group.com]

15. oehs.tulane.edu [oehs.tulane.edu]

16. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem
[pubchem.ncbi.nlm.nih.gov]

17. ehs.umich.edu [ehs.umich.edu]

18. ehs.yale.edu [ehs.yale.edu]

To cite this document: BenchChem. [physical and chemical properties of 3-Chloro-4-
methoxyphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590030#physical-and-chemical-properties-of-3-
chloro-4-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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